![molecular formula C20H26ClN3O B2829850 N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280997-56-9](/img/structure/B2829850.png)
N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, pyrrolidine, and piperidine derivatives.
Step 1 Formation of Pyrrolidine Derivative: The 4-chlorobenzaldehyde is reacted with pyrrolidine in the presence of a reducing agent like sodium borohydride to form the 1-(4-chlorophenyl)pyrrolidine.
Step 2 Alkylation: The pyrrolidine derivative is then alkylated with a suitable alkylating agent, such as propargyl bromide, to introduce the prop-2-yn-1-yl group.
Step 3 Formation of Piperidine Carboxamide: The alkylated pyrrolidine is reacted with a piperidine-4-carboxylic acid derivative under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) are used.
Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as NaOH (sodium hydroxide).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, potentially influencing neurotransmission.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological effects.
Industry
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interaction with biological receptors. The chlorophenyl group and the pyrrolidine ring are crucial for binding to receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways can vary, but they often involve modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-{[1-(4-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Uniqueness
- Chlorophenyl Group : The presence of the chlorophenyl group can significantly influence the compound’s binding affinity and selectivity for certain receptors compared to its fluorinated or brominated analogs.
- Pyrrolidine and Piperidine Rings : The combination of these two rings provides a unique three-dimensional structure that can enhance receptor binding and biological activity.
This detailed overview provides a comprehensive understanding of N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O/c1-2-10-23-11-8-17(9-12-23)20(25)22-14-16-7-13-24(15-16)19-5-3-18(21)4-6-19/h1,3-6,16-17H,7-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASJMYKBNWMKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC2CCN(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
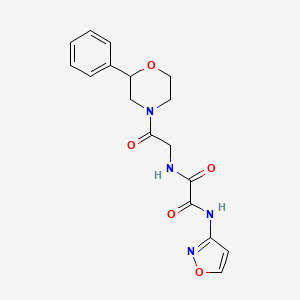
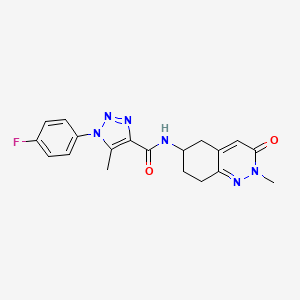
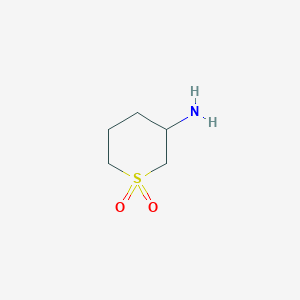
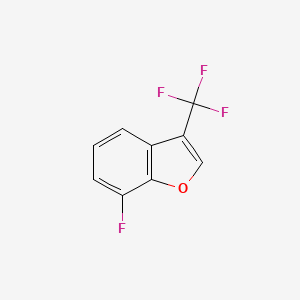
![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2829778.png)
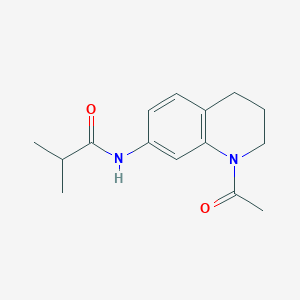
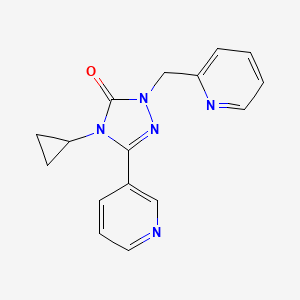
![(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide](/img/structure/B2829783.png)


![Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2829787.png)
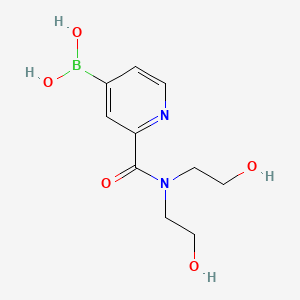

![2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2829790.png)
